
5-Bromo-2-(trifluoromethoxy)benzaldehyde
描述
5-Bromo-2-(trifluoromethoxy)benzaldehyde: is an organic compound with the molecular formula C8H4BrF3O2 . It is characterized by the presence of a bromine atom at the 5-position and a trifluoromethoxy group at the 2-position on a benzaldehyde ring. This compound is used in various chemical syntheses and has applications in the development of biologically active molecules.
作用机制
Target of Action
5-Bromo-2-(trifluoromethoxy)benzaldehyde is a chemical compound used in the synthesis of biologically active compounds It’s known to be involved in the synthesis of (-)-epicatechin , a type of flavonoid that has antioxidant properties and can interact with various enzymes and cell receptors.
Result of Action
Its role in the synthesis of (-)-epicatechin suggests it may contribute to the antioxidant effects associated with this compound .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s noted to be air sensitive and should be stored in cool, dry conditions in well-sealed containers . These factors could potentially affect its stability, efficacy, and overall action.
生化分析
Biochemical Properties
5-Bromo-2-(trifluoromethoxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of biologically active compounds such as (-)-epicatechin It interacts with various enzymes and proteins, facilitating the formation of complex molecules The compound’s interactions with biomolecules are primarily through its aldehyde group, which can form covalent bonds with amino groups in proteins, leading to the formation of Schiff bases
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function. Additionally, this compound can impact cell proliferation and apoptosis, making it a valuable tool in cancer research and other areas of cell biology .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The aldehyde group of the compound can react with nucleophilic groups in proteins and enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and alterations in cellular pathways. The compound’s ability to form Schiff bases with amino groups in proteins is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere and room temperature conditions . It is sensitive to air and moisture, which can lead to degradation over time. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings. These effects include prolonged enzyme inhibition and changes in gene expression that persist over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and influence metabolic pathways without causing significant toxicity. At higher doses, it can lead to adverse effects such as tissue damage and toxicity. Studies have shown that there is a threshold dose beyond which the compound’s effects become detrimental to the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biologically active compounds. The compound’s role in the synthesis of (-)-epicatechin highlights its importance in metabolic flux and the regulation of metabolite levels. Additionally, the compound can influence the activity of enzymes involved in oxidative stress and detoxification pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its solubility and ability to form covalent bonds with cellular proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These mechanisms ensure that the compound reaches its intended site of action, where it can interact with enzymes and proteins to modulate cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(trifluoromethoxy)benzaldehyde typically involves the bromination of 2-(trifluoromethoxy)benzaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or distillation.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(trifluoromethoxy)benzaldehyde can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Major Products Formed:
Substitution: Formation of substituted benzaldehydes with various functional groups.
Oxidation: Formation of 5-Bromo-2-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 5-Bromo-2-(trifluoromethoxy)benzyl alcohol.
科学研究应用
Chemistry: 5-Bromo-2-(trifluoromethoxy)benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used to synthesize molecules with potential biological activity. It is involved in the development of enzyme inhibitors, receptor modulators, and other bioactive compounds.
Medicine: The compound is used in medicinal chemistry for the synthesis of drug candidates. Its derivatives have been investigated for their potential therapeutic effects in various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and other functional materials.
相似化合物的比较
- 2-Bromo-5-(trifluoromethyl)benzaldehyde
- 4-Bromo-2-(trifluoromethoxy)benzaldehyde
- 5-Chloro-2-(trifluoromethoxy)benzaldehyde
Comparison: 5-Bromo-2-(trifluoromethoxy)benzaldehyde is unique due to the specific positioning of the bromine and trifluoromethoxy groups on the benzaldehyde ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.
属性
IUPAC Name |
5-bromo-2-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEWLWBZTHFCPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650253 | |
| Record name | 5-Bromo-2-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923281-52-1 | |
| Record name | 5-Bromo-2-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 923281-52-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B1293108.png)
![tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B1293110.png)
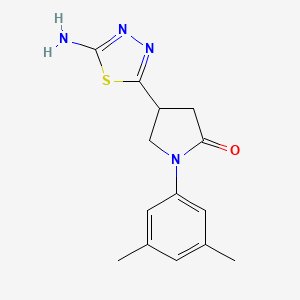

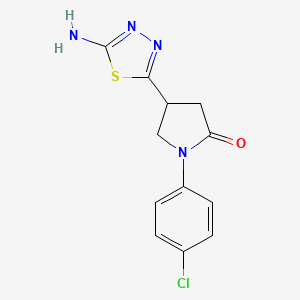
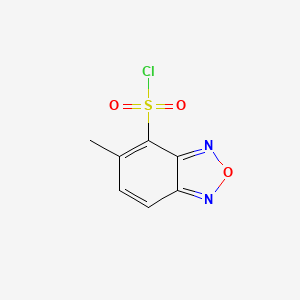

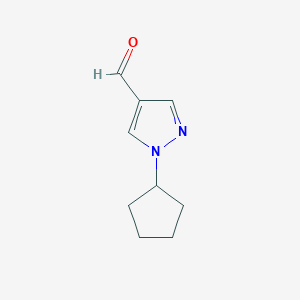
![2-(6-Isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B1293124.png)
![Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B1293125.png)
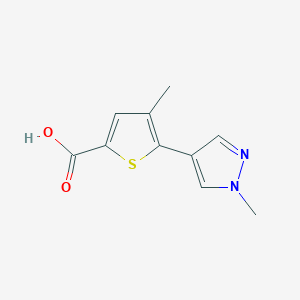
![6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1293129.png)
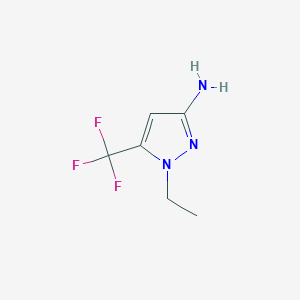
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid](/img/structure/B1293132.png)
